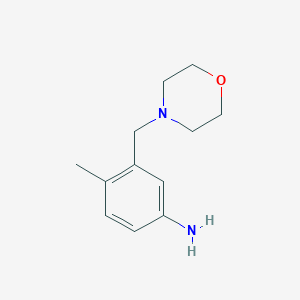
4-Methyl-3-(morpholinomethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(4-morpholinylmethyl)benzenamine is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a methyl group, a morpholinylmethyl group, and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4-morpholinylmethyl)benzenamine typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-methylbenzenamine with formaldehyde and morpholine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-(4-morpholinylmethyl)benzenamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(4-morpholinylmethyl)benzenamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(4-morpholinylmethyl)benzenamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenamine: Lacks the morpholinylmethyl group, making it less versatile in certain applications.
3-(4-Morpholinylmethyl)benzenamine: Lacks the methyl group, which can influence its reactivity and properties.
4-Methyl-3-(4-piperidinylmethyl)benzenamine: Similar structure but with a piperidine ring instead of morpholine, leading to different chemical behavior.
Uniqueness
4-Methyl-3-(4-morpholinylmethyl)benzenamine is unique due to the presence of both the methyl and morpholinylmethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity patterns not seen in similar compounds.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
4-methyl-3-(morpholin-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H18N2O/c1-10-2-3-12(13)8-11(10)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 |
InChI-Schlüssel |
QVYYCDGWWIJARK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)CN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















